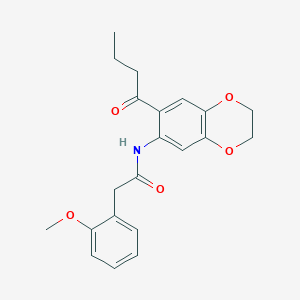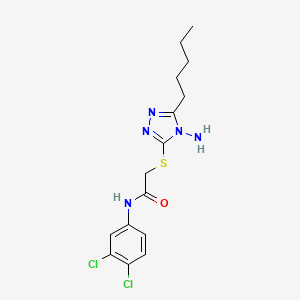![molecular formula C13H6Cl2N4OS B11057276 3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057276.png)
3-(2,5-Dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 2,5-dichlorophenylhydrazine with 2-furoyl chloride, followed by cyclization with thiocarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential .
Comparison with Similar Compounds
3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
3-(2,4-DICHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its biological activity.
3-(2-FURYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: The absence of chlorine atoms in this compound results in different chemical reactivity and biological properties.
The uniqueness of 3-(2,5-DICHLOROPHENYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C13H6Cl2N4OS |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4OS/c14-7-3-4-9(15)8(6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H |
InChI Key |
QHFNDYYDZUKYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-[3-(Trifluoromethyl)phenyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine](/img/structure/B11057201.png)
![(5S)-8-oxo-N-(quinolin-6-yl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11057206.png)

![4-bromo-N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B11057221.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11057225.png)

![3-cyclohexyl-N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11057238.png)

![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057257.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057258.png)

![methyl 6-[(4-ethoxyphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11057269.png)

![1-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]-3-phenylurea](/img/structure/B11057277.png)
